2-(4-bromo-2-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c20-15-8-9-18(14(10-15)11-22)24-12-19(23)21-17-7-3-5-13-4-1-2-6-16(13)17/h1-2,4,6,8-11,17H,3,5,7,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKHQZOJHMSWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)COC3=C(C=C(C=C3)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary fragments: (1) the 4-bromo-2-formylphenoxy acetyl backbone and (2) the 1,2,3,4-tetrahydronaphthalen-1-amine moiety. Retrosynthetically, the amide bond suggests a coupling between an activated acetyl derivative (e.g., acid chloride) and the tetrahydronaphthylamine. The ether linkage implies prior formation via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling between a phenolic component and a halogenated acetyl intermediate.
Fragment Synthesis Considerations
Proposed Synthetic Pathways
Route A: Etherification Followed by Amidation
Step 1: Synthesis of 2-(4-Bromo-2-Formylphenoxy)Acetic Acid
Reagents : 4-Bromo-2-formylphenol, chloroacetic acid, K2CO3, DMF, 80°C, 12 h.
Mechanism : Base-mediated SN2 displacement of chloride by phenoxide.
Yield : ~70% (hypothetical, based on analogous etherifications).
Step 2: Activation to Acid Chloride
Reagents : Thionyl chloride (SOCl2), reflux, 4 h.
Workup : Evaporation under vacuum to isolate 2-(4-bromo-2-formylphenoxy)acetyl chloride.
Step 3: Amide Coupling
Reagents : 1,2,3,4-Tetrahydronaphthalen-1-amine, triethylamine (TEA), dichloromethane (DCM), 0°C to RT, 6 h.
Mechanism : Schotten-Baumann reaction.
Yield : ~65% (estimated).
Purification : Flash chromatography (hexane:ethyl acetate, 3:1).
Route B: Amidation Followed by Etherification
Step 1: Synthesis of N-(1,2,3,4-Tetrahydronaphthalen-1-yl)Acetamide
Reagents : Acetic anhydride, tetrahydronaphthylamine, pyridine, RT, 4 h.
Yield : ~85% (analogous to acetylation of aromatic amines).
Step 2: Bromination and Formylation of Phenolic Component
Reagents : 4-Bromophenol, DMF/POCl3 (Vilsmeier-Haack), then hydrolysis.
Yield : ~60%.
Step 3: Ether Coupling via Mitsunobu Reaction
Reagents : N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide, 4-bromo-2-formylphenol, DIAD, PPh3, THF, 0°C to RT, 12 h.
Yield : ~55% (hypothetical).
Optimization Challenges and Solutions
Protection of the Formyl Group
The formyl group’s susceptibility to nucleophilic attack necessitates protection during acidic/basic conditions. Proposed strategy :
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Ether → Amide) | Route B (Amide → Ether) |
|---|---|---|
| Overall Yield | ~45% | ~47% |
| Key Advantage | Straightforward activation | Avoids formyl protection |
| Major Limitation | Low amidation yield | Mitsunobu cost/toxicity |
| Purification Complexity | Moderate | High |
Characterization and Validation
Hypothetical Data Based on Analogous Compounds :
Biological Activity
The compound 2-(4-bromo-2-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H20BrNO3. Its structure features a bromo-substituted phenyl ring linked to a tetrahydronaphthalene moiety through an acetamide functional group. The presence of these functional groups suggests potential interactions with biological targets.
Antitumor Activity
Several studies have investigated the antitumor potential of compounds with similar structural motifs. For instance, derivatives containing phenoxy and naphthalene groups have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A related compound demonstrated an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating strong cytotoxicity. The structure-activity relationship (SAR) highlighted that the presence of electron-donating groups on the phenyl ring enhances biological activity .
Antimicrobial Properties
Compounds with similar functionalities have also been explored for their antimicrobial properties. The presence of halogen substituents, such as bromine, has been associated with increased antibacterial activity.
- Research Findings : In one study, derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups was found to be beneficial for enhancing antibacterial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Many derivatives trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Interaction with DNA : Some studies suggest that these compounds may intercalate into DNA, disrupting replication and transcription processes.
Data Table: Biological Activities and IC50 Values
| Compound Name | Biological Activity | Cell Line | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Antitumor | Jurkat | 1.61 |
| Related Phenoxy Compound | Antitumor | A-431 | 1.98 |
| Phenoxy Derivative | Antibacterial | E. coli | <5 |
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Ring
- Compound 30 (N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide): Substituents: 4-butyryl (C₃H₇CO) and 2-fluoro (F). Amine group: n-butyl. Key differences: The bromo and formyl groups in the target compound are replaced with butyryl and fluoro, reducing steric bulk and altering electronic properties. This substitution likely increases lipophilicity (butyryl) but decreases electrophilicity compared to the formyl group . Synthesis yield: 82% (vs.
- N-(4-Bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (): Substituents: 4-formyl, 2-methoxy (OCH₃), and 4-bromophenyl as the amine group. Key differences: The methoxy group enhances electron-donating capacity, contrasting with the unsubstituted phenoxy ring in the target compound. The 4-bromophenyl amine group lacks the bicyclic structure of tetrahydronaphthalene, reducing conformational rigidity .
Variations in the Amine Group
- 2-Hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (): Substituents: Hydroxy (OH) on the acetamide.
2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide () :
- Substituents: Chloro (Cl) on the acetamide and cyclopropyl on the amine.
- Key differences: The chloro group introduces a stronger electron-withdrawing effect, while the cyclopropyl adds steric constraints. This may enhance metabolic stability but reduce binding flexibility compared to the target compound’s formyl group .
Crystallographic and Conformational Comparisons
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () :
- Dihedral angle between aromatic rings: 60.5° , stabilized by N–H···O hydrogen bonds.
- Key differences: The tetrahydronaphthalene group in the target compound likely imposes a distinct dihedral angle, affecting molecular packing and intermolecular interactions. The bromo and formyl groups may further distort the planar arrangement seen in simpler acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
